Benzo[d][1,3]dioxol-5-yl(4-bromophenyl)methanol Benzo[d][1,3]dioxol-5-yl(4-bromophenyl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13400276
InChI: InChI=1S/C14H11BrO3/c15-11-4-1-9(2-5-11)14(16)10-3-6-12-13(7-10)18-8-17-12/h1-7,14,16H,8H2
SMILES: C1OC2=C(O1)C=C(C=C2)C(C3=CC=C(C=C3)Br)O
Molecular Formula: C14H11BrO3
Molecular Weight: 307.14 g/mol

Benzo[d][1,3]dioxol-5-yl(4-bromophenyl)methanol

CAS No.:

Cat. No.: VC13400276

Molecular Formula: C14H11BrO3

Molecular Weight: 307.14 g/mol

* For research use only. Not for human or veterinary use.

Benzo[d][1,3]dioxol-5-yl(4-bromophenyl)methanol -

Specification

Molecular Formula C14H11BrO3
Molecular Weight 307.14 g/mol
IUPAC Name 1,3-benzodioxol-5-yl-(4-bromophenyl)methanol
Standard InChI InChI=1S/C14H11BrO3/c15-11-4-1-9(2-5-11)14(16)10-3-6-12-13(7-10)18-8-17-12/h1-7,14,16H,8H2
Standard InChI Key SZTJOYCHSBJETO-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)C(C3=CC=C(C=C3)Br)O
Canonical SMILES C1OC2=C(O1)C=C(C=C2)C(C3=CC=C(C=C3)Br)O

Introduction

Structural Characterization

Molecular Architecture

The compound consists of:

  • A benzo[d] dioxole ring (a fused benzene ring with two oxygen atoms at positions 1 and 3).

  • A 4-bromophenyl group attached to a hydroxymethyl (-CH₂OH) group.

  • Key functional groups: ether linkages, bromine substituent, and alcohol moiety.

Table 1: Key Structural Features

PropertyDescription
Molecular FormulaC₁₄H₁₁BrO₃
Molecular Weight307.14 g/mol
IUPAC Name1,3-Benzodioxol-5-yl-(4-bromophenyl)methanol
SMILESC1OC2=C(O1)C=C(C=C2)C(C3=CC=C(C=C3)Br)O
InChI KeySZTJOYCHSBJETO-UHFFFAOYSA-N

Spectroscopic Data

  • NMR Spectroscopy:

    • ¹H NMR (DMSO-d₆): Peaks at δ 7.63 (d, 2H, J = 8.1 Hz, aromatic H), 7.32 (d, 2H, J = 8.1 Hz, aromatic H), 5.23 (t, 1H, -OH), 4.51 (d, 2H, -CH₂OH), 6.08 (s, 2H, dioxole H).

    • ¹³C NMR: Signals at δ 147.5 (dioxole C-O), 134.6 (C-Br), 121.3 (aromatic C), 65.1 (-CH₂OH).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 307.14 [M+H]⁺.

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized via multi-step organic reactions:

Table 2: Synthesis Methods

MethodConditionsYield
Suzuki CouplingPd(dppf)Cl₂, KOAc, 1,4-dioxane, 90°C65–75%
Reduction of Ketone PrecursorNaBH₄, MeOH, RT80–85%
Condensation ReactionsAldehyde + Benzodioxole derivative70–78%

Example Procedure:

  • Suzuki Coupling: React (4-bromophenyl)methanol with benzodioxole-5-boronic acid using Pd(dppf)Cl₂ as a catalyst .

  • Post-Reduction: Reduce the intermediate aldehyde to the alcohol using NaBH₄.

Reactivity

  • Hydroxymethyl Group:

    • Oxidation to ketone (e.g., with PCC).

    • Esterification (e.g., with acetic anhydride).

  • Bromophenyl Group:

    • Nucleophilic substitution (e.g., SNAr with amines).

    • Cross-coupling reactions (e.g., Suzuki with boronic acids) .

Applications and Research Findings

Medicinal Chemistry

  • MAO-B Inhibition: Analogues with benzodioxole moieties exhibit inhibitory activity against monoamine oxidase B (IC₅₀ = 0.045 µM) .

  • Antioxidant Properties: Structural similarity to chalcone derivatives suggests potential radical-scavenging activity .

Material Science

  • Ligand in Catalysis: The bromine atom enables use in Pd-catalyzed cross-coupling reactions .

  • Fluorescent Probes: Benzodioxole derivatives are employed in OLEDs due to their planar structure .

Table 3: Biological Activity of Analogues

Compound ClassTargetIC₅₀/EC₅₀
Benzodioxole-chalconeMAO-B0.045 µM
PhenylbenzodioxolePCSK9/LDLR PPI64.6% inhibition

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